

INT-777: A Technical Guide to TGR5 Agonist Selectivity and Potency

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Compound of Interest

Compound Name: *Int-777*

Cat. No.: *B608109*

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Abstract

INT-777, a semi-synthetic bile acid derivative, has emerged as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth analysis of the selectivity and potency of **INT-777**, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of TGR5-targeted therapeutics.

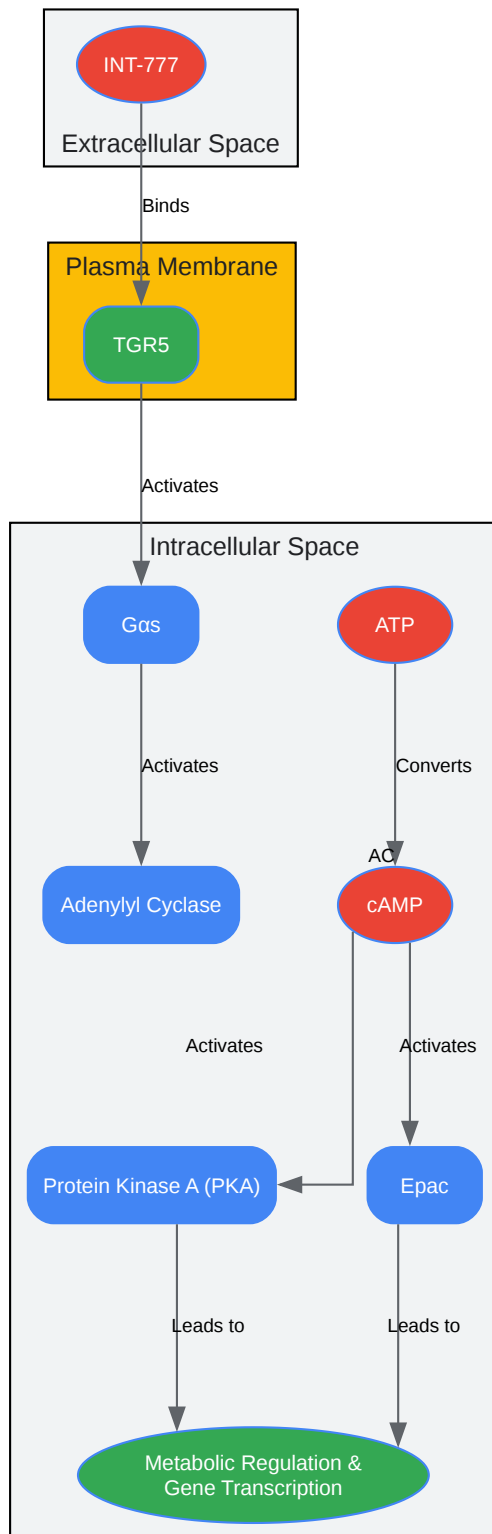
Introduction

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that mediates the signaling of bile acids, leading to the activation of downstream pathways involved in energy homeostasis, glucose metabolism, and inflammation.[1][2] The discovery of selective TGR5 agonists like **INT-777** has opened new avenues for therapeutic intervention in a range of disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[3][4] Understanding the precise potency and selectivity of such compounds is paramount for their preclinical and clinical development.

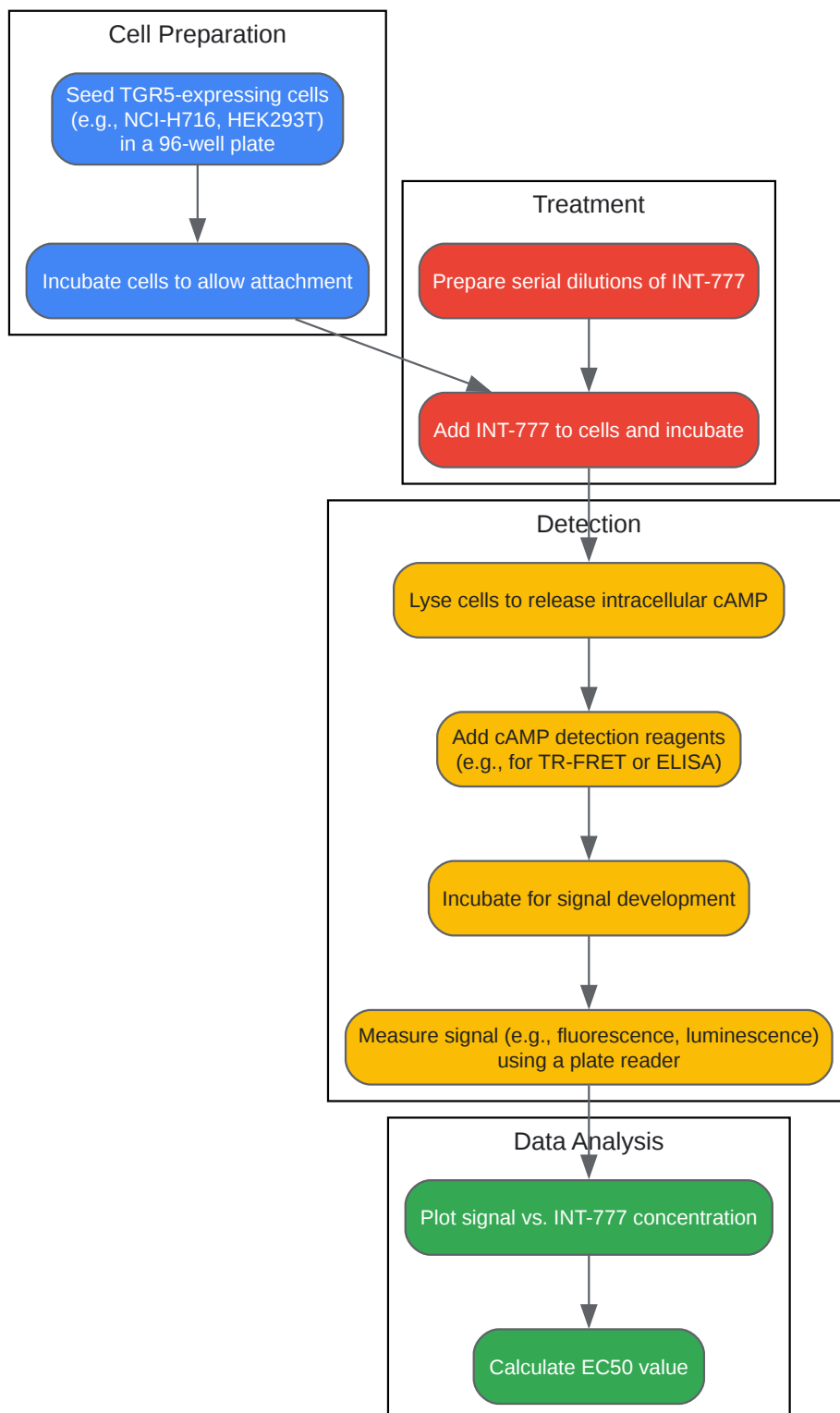
TGR5 Signaling Pathway

Upon agonist binding, TGR5 couples to the G α s subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These downstream effectors modulate a variety of cellular processes, including gene transcription and metabolic regulation.

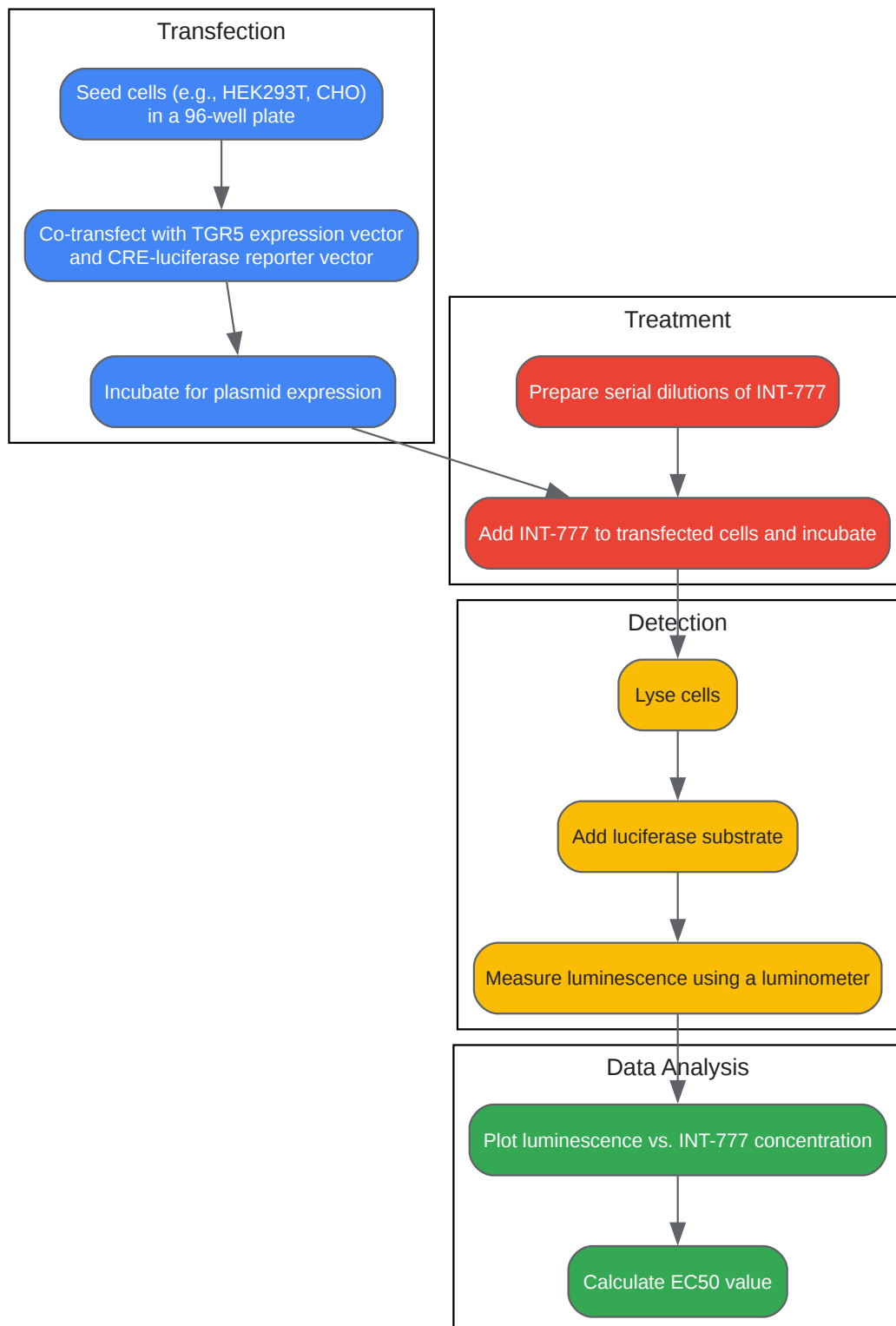
TGR5 Signaling Pathway



cAMP Measurement Assay Workflow



Luciferase Reporter Gene Assay Workflow

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